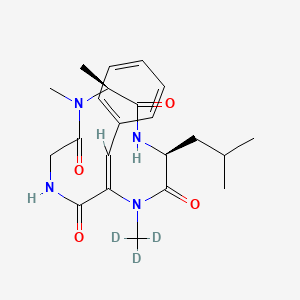

Tentoxin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H30N4O4 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

trans-(3S,6S,12Z)-12-benzylidene-6,7-dimethyl-3-(2-methylpropyl)-1-(trideuteriomethyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1/i5D3 |

InChI Key |

SIIRBDOFKDACOK-UBACXKFCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C1=O)CC(C)C)C)C |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tentoxin-d3: Chemical Properties, Mechanism of Action, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tentoxin-d3, a deuterated isotopologue of the natural cyclic tetrapeptide Tentoxin. This document details its chemical structure, molecular weight, and mechanism of action, with a focus on its interaction with ATP synthase. Furthermore, it offers detailed experimental protocols for the extraction, purification, and analysis of Tentoxin and its derivatives, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and agricultural science.

Chemical Structure and Molecular Properties

This compound is the deuterium-labeled form of Tentoxin, a cyclic tetrapeptide produced by phytopathogenic fungi of the genus Alternaria. The incorporation of three deuterium atoms makes it a useful internal standard for quantitative analysis by mass spectrometry.

Table 1: Chemical and Physical Properties of Tentoxin and this compound

| Property | Tentoxin | This compound |

| Chemical Formula | C₂₂H₃₀N₄O₄ | C₂₂H₂₇D₃N₄O₄ |

| Molecular Weight | 414.50 g/mol | 417.52 g/mol |

| Canonical SMILES | CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C | Not available |

| InChI Key | SIIRBDOFKDACOK-LFXZBHHUSA-N | Not available |

| Appearance | White to off-white solid | Not available |

| Solubility | Soluble in DMSO | Not available |

Mechanism of Action: Interaction with ATP Synthase

Tentoxin is a known inhibitor of ATP synthase, a key enzyme in cellular energy metabolism.[1] Its mechanism is complex, exhibiting both inhibitory and stimulatory effects depending on its concentration.[2]

At low concentrations, Tentoxin acts as a potent and selective inhibitor of chloroplast F1-ATPase (CF1) in sensitive plant species.[3] It binds to a high-affinity site at the interface of the α and β subunits of the F1 complex.[2] This binding event is thought to lock the catalytic site in a closed conformation, thereby inhibiting the rotational catalysis mechanism essential for ATP synthesis.[2]

Conversely, at higher concentrations, Tentoxin can stimulate the activity of F1-ATPase. This is attributed to its binding to a second, lower-affinity site, which alleviates the inhibition caused by binding at the high-affinity site and can even lead to an "overactivation" of the enzyme.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of Tentoxin.

Extraction and Purification of Tentoxin from Fungal Culture

This protocol describes a general procedure for the extraction and purification of Tentoxin from a liquid culture of a producing Alternaria strain.

Materials:

-

Alternaria sp. culture

-

Liquid culture medium (e.g., Potato Dextrose Broth)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, acetone, n-hexane)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Fungal Culture: Inoculate a suitable liquid medium with a Tentoxin-producing strain of Alternaria. Incubate the culture for 14-21 days at 25°C with shaking (150 rpm).

-

Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

-

Concentration: Concentrate the dried ethyl acetate extract to a smaller volume using a rotary evaporator.

-

Silica Gel Chromatography:

-

Prepare a silica gel column.

-

Load the concentrated extract onto the column.

-

Elute the column with a suitable solvent system, such as a gradient of chloroform and acetone. A mixture of ethyl acetate:acetone:n-hexane (2:1:1) has also been reported for elution.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Pool the fractions containing Tentoxin and evaporate the solvent to yield the purified compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common method for the analysis and quantification of Tentoxin.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Injection Volume: 20 µL.

A reported retention time for Tentoxin is approximately 40.3 minutes under specific chromatographic conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of Tentoxin, often using this compound as an internal standard.

Table 2: Representative LC-MS/MS Parameters for Tentoxin Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 150 x 3.2 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 30% B, linear increase to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) for Tentoxin | 415.2 |

| Product Ion 1 (Quantifier) | 148.1 |

| Product Ion 2 (Qualifier) | 215.1 |

| Precursor Ion (m/z) for this compound | 418.2 |

| Product Ion 1 (Quantifier) for this compound | 151.1 |

Sample Preparation for LC-MS/MS:

-

Extraction: Extract the sample (e.g., food matrix, biological fluid) with an appropriate solvent such as acetonitrile/water.

-

Clean-up: Use Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.

-

Reconstitution: Evaporate the eluate and reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of cyclic peptides like Tentoxin.

General Protocol for Peptide NMR:

-

Sample Preparation: Dissolve the purified Tentoxin or this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of 1-5 mg/mL.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

-

1D ¹H NMR: To observe the overall proton signals.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the amino acid residues.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in sequencing the peptide.

-

-

Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals and to determine the three-dimensional structure of the peptide in solution.

Conclusion

This technical guide provides essential information on the chemical properties, mechanism of action, and analytical methodologies for this compound. The detailed protocols are intended to assist researchers in their studies of this and related cyclic peptides. The unique dual-action of Tentoxin on ATP synthase makes it a fascinating subject for further investigation, with potential applications in herbicide development and as a tool for studying cellular bioenergetics.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Processes of Inhibition and Stimulation of ATP Synthase Caused by the Phytotoxin Tentoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Tentoxin and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tentoxin, a cyclic tetrapeptide produced by phytopathogenic fungi of the genus Alternaria, is a potent phytotoxin that induces chlorosis in sensitive plant species. Its primary mechanism of action involves the specific inhibition of chloroplast F₁F₀-ATP synthase, a crucial enzyme for energy transduction in photosynthesis. This technical guide provides a comprehensive overview of the molecular mechanism of tentoxin's interaction with ATP synthase, the downstream physiological consequences, and a prospective analysis of how a deuterated analog of tentoxin might exhibit altered biological activity based on the kinetic isotope effect. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction

Tentoxin is a cyclic tetrapeptide with the structure cyclo(L-N-methylalanyl-L-leucyl-N-methyl-(Z)-dehydrophenylalanyl-glycyl)[1]. Its selective phytotoxicity has made it a subject of interest for its potential as a natural herbicide[2]. The primary molecular target of tentoxin is the F₁ component of the chloroplast ATP synthase (CF₁), an enzyme responsible for ATP synthesis driven by the proton motive force generated during the light-dependent reactions of photosynthesis[3]. The interaction of tentoxin with CF₁ is complex, exhibiting both inhibitory and stimulatory effects depending on its concentration[4][5]. This dual activity, coupled with its species selectivity, provides a fascinating case study in molecular toxicology and enzyme kinetics.

While the mechanism of tentoxin has been extensively studied, the biological activity of its deuterated analogs remains unexplored in published literature. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic stability and reaction kinetics of a molecule, a phenomenon known as the kinetic isotope effect (KIE). This guide will therefore also present a theoretical exploration of the potential impact of deuteration on the mechanism of action of tentoxin.

Mechanism of Action of Tentoxin

Interaction with Chloroplast ATP Synthase (CF₁F₀)

The canonical function of ATP synthase is to couple the transmembrane proton gradient to the synthesis of ATP from ADP and inorganic phosphate (Pi). Tentoxin exerts its primary effect by binding directly to the F₁ catalytic subunit of the chloroplast ATP synthase.

Binding Site: The binding site for tentoxin is located at the interface between the α and β subunits of the CF₁ complex. Crystallographic studies have provided detailed insights into this interaction, revealing that the toxin wedges itself into a cleft, disrupting the normal conformational changes required for ATP synthesis and hydrolysis.

Dual Concentration-Dependent Effect: A unique characteristic of tentoxin is its biphasic effect on ATP synthase activity.

-

Inhibition at Low Concentrations: At nanomolar to low micromolar concentrations, tentoxin acts as a potent inhibitor of ATP synthesis and hydrolysis. By binding to a high-affinity inhibitory site, it locks the catalytic site in a closed conformation, preventing the release of newly synthesized ATP and stalling the rotational catalysis of the enzyme.

-

Stimulation at High Concentrations: At higher micromolar concentrations, tentoxin can bind to one or two additional lower-affinity sites on the CF₁ complex. This binding can lead to a partial restoration and even stimulation of ATPase activity. This stimulatory effect is attributed to a reduction in ADP inhibition.

Physiological Consequences of Tentoxin Action

The inhibition of ATP synthase by tentoxin triggers a cascade of physiological events within the chloroplast and the plant cell, ultimately leading to the characteristic symptom of chlorosis.

2.2.1. Thylakoid Overenergization and ROS Production: By blocking ATP synthesis, tentoxin disrupts the primary outlet for the proton motive force (PMF) generated by the photosynthetic electron transport chain. This leads to an over-acidification of the thylakoid lumen and a buildup of the transmembrane proton gradient, a state referred to as thylakoid overenergization. This over-reduction of the electron transport chain components promotes the formation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). The accumulation of ROS leads to oxidative damage to lipids, proteins, and pigments, contributing significantly to cellular damage and the observed chlorosis.

2.2.2. Chlorosis: Chlorosis, the yellowing of plant tissue due to a lack of chlorophyll, is the most prominent symptom of tentoxin phytotoxicity. This is a direct consequence of the oxidative damage caused by ROS, which leads to the degradation of chlorophyll and the inhibition of chloroplast development. In sensitive species, tentoxin treatment results in deformed plastids and interferes with the development of prolamellar bodies and lamellae.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of tentoxin with ATP synthase and its physiological effects.

| Parameter | Value | Species/Conditions | Reference |

| Binding Affinity (Kd) | |||

| High-affinity inhibitory site | 6.9 x 10⁻⁸ M | Spinach CF₁ | |

| Low-affinity stimulatory site 1 | 1.4 x 10⁻⁵ M | Spinach CF₁ | |

| Low-affinity stimulatory site 2 | 6.3 x 10⁻³ M | Spinach CF₁ | |

| Inhibitory Concentration (IC₅₀) | |||

| ATP Hydrolysis | ~10 nM (Kᵢ) | Spinach CF₁ | |

| Dihydrotentoxin (hypothetical) | 55 nM | Not specified | |

| Enzyme Kinetics | |||

| Kₘ for ATP (stimulated by tentoxin) | ~0.3 mM | Coupling factor 1 | |

| Apparent Kₘ for ADP (ATP synthesis) | 11 µM | E. coli F₁F₀ ATP synthase | |

| Physiological Effects | |||

| Reduction in Chlorophyll Concentration | ~90% | Cucumber cotyledons |

Table 1: Quantitative data on the interaction of tentoxin with ATP synthase and its physiological effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tentoxin-Induced Chlorosis

The following diagram illustrates the proposed signaling cascade from tentoxin's interaction with ATP synthase to the development of chlorosis.

Caption: Signaling pathway of tentoxin-induced chlorosis.

Experimental Workflow for Investigating Tentoxin's Mode of Action

This diagram outlines a typical experimental workflow to characterize the effects of tentoxin.

Caption: Experimental workflow for tentoxin investigation.

The Deuterated Analog of Tentoxin: A Prospective Analysis

To date, there is no published research on the synthesis or biological activity of a deuterated analog of tentoxin. However, based on the principles of the kinetic isotope effect (KIE), we can hypothesize how deuteration might influence its mechanism of action. The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.

Potential Sites for Deuteration and Hypothesized Effects

The structure of tentoxin contains several C-H bonds that could be targeted for deuteration. The most likely impact of deuteration would be on the metabolic stability of the molecule and its interaction with the target enzyme.

-

Metabolic Stability: If tentoxin is subject to metabolic degradation in plants via pathways involving C-H bond cleavage, replacing these hydrogens with deuterium could slow down its metabolism. C-D bonds are stronger than C-H bonds, and their cleavage is the rate-limiting step in many enzymatic reactions. A slower metabolism would lead to a longer half-life of the deuterated tentoxin in the plant, potentially increasing its potency and duration of action.

-

Binding Affinity and Enzyme Kinetics: Deuteration could also subtly alter the conformational dynamics and vibrational modes of the tentoxin molecule. This might influence its binding affinity for the high- and low-affinity sites on ATP synthase. While a significant change in binding affinity is less likely than an effect on metabolism, even minor alterations could impact the IC₅₀ and the concentration-dependent switch from inhibition to stimulation.

Logical Relationship of Deuteration Effects

The following diagram illustrates the potential consequences of deuterating tentoxin.

Caption: Potential effects of deuterating tentoxin.

Experimental Protocols

Isolation of Intact Chloroplasts from Spinach Leaves

This protocol is adapted from standard methods for chloroplast isolation.

Materials:

-

Fresh spinach leaves

-

Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA.

-

Percoll gradient solutions (40% and 80% in CIB)

-

Blender, cheesecloth, centrifuge, and refrigerated tubes.

Procedure:

-

Wash and de-vein approximately 30 g of fresh spinach leaves.

-

Homogenize the leaves in 150 mL of ice-cold CIB with short bursts in a blender.

-

Filter the homogenate through four layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.

-

Gently resuspend the pellet in a small volume of CIB.

-

Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (80% layer at the bottom, 40% layer on top).

-

Centrifuge at 2,500 x g for 15 minutes at 4°C. Intact chloroplasts will band at the interface of the 40% and 80% Percoll layers.

-

Carefully collect the band of intact chloroplasts and wash with CIB to remove the Percoll.

ATP Hydrolysis Assay for IC₅₀ Determination

This assay measures the rate of ATP hydrolysis by the isolated ATP synthase.

Materials:

-

Isolated and purified chloroplast F₁-ATPase

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 4 mM MgCl₂

-

ATP solution (100 mM)

-

Tentoxin stock solutions of varying concentrations

-

Malachite green reagent for phosphate detection

Procedure:

-

Pre-incubate the purified F₁-ATPase with varying concentrations of tentoxin in the assay buffer for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate the reaction mixture at 37°C for 15 minutes.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

-

Calculate the percentage of inhibition for each tentoxin concentration relative to a control without the toxin.

-

Plot the percentage of inhibition against the logarithm of the tentoxin concentration and determine the IC₅₀ value from the resulting dose-response curve.

In Vivo Chlorosis Assay

This assay quantifies the extent of chlorosis induced by tentoxin in seedlings.

Materials:

-

Seeds of a tentoxin-sensitive plant (e.g., lettuce, Lactuca sativa)

-

Petri dishes with filter paper

-

Tentoxin solutions of varying concentrations

-

Growth chamber with controlled light and temperature

-

Ethanol (80%)

-

Spectrophotometer

Procedure:

-

Place filter paper in petri dishes and moisten with either water (control) or different concentrations of tentoxin solution.

-

Place an equal number of seeds in each petri dish.

-

Incubate the petri dishes in a growth chamber under a 16h light/8h dark cycle for 7-10 days.

-

After the incubation period, harvest the cotyledons from the seedlings.

-

Extract the chlorophyll by incubating the cotyledons in 80% ethanol in the dark until the tissue is white.

-

Measure the absorbance of the ethanol extract at 645 nm and 663 nm.

-

Calculate the total chlorophyll concentration using the Arnon equation: Total Chlorophyll (µg/mL) = (20.2 x A₆₄₅) + (8.02 x A₆₆₃).

-

Express the results as a percentage of the chlorophyll content in the control seedlings.

Detection of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to detect cellular ROS.

Materials:

-

Plant seedlings treated with tentoxin as described in the chlorosis assay.

-

H₂DCFDA stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Harvest leaf tissue from control and tentoxin-treated seedlings.

-

Incubate the leaf tissue in a solution of 10 µM H₂DCFDA in PBS for 30 minutes in the dark.

-

Wash the tissue with PBS to remove excess probe.

-

Observe the tissue under a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. The intensity of the green fluorescence is proportional to the amount of ROS.

-

Alternatively, homogenize the tissue and measure the fluorescence intensity using a fluorescence plate reader.

Conclusion

Tentoxin presents a multifaceted mechanism of action centered on its interaction with chloroplast ATP synthase. Its ability to both inhibit and stimulate this vital enzyme, depending on concentration, highlights the complexity of toxin-target interactions. The resulting thylakoid overenergization and subsequent ROS production provide a clear pathway to the observed phytotoxicity and chlorosis. While the study of deuterated tentoxin remains a nascent field, theoretical considerations based on the kinetic isotope effect suggest that such analogs could exhibit enhanced potency and duration of action due to increased metabolic stability. Further research into the synthesis and biological evaluation of deuterated tentoxin is warranted to explore its potential as a novel herbicidal agent and to further elucidate the intricate details of its interaction with ATP synthase. The experimental protocols provided herein offer a robust framework for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ATP synthase - Wikipedia [en.wikipedia.org]

- 4. Molecular Processes of Inhibition and Stimulation of ATP Synthase Caused by the Phytotoxin Tentoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The stimulation of coupling factor 1 ATPase by tentoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Tentoxin in Alternaria alternata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tentoxin, a cyclic tetrapeptide produced by the fungus Alternaria alternata, is a phytotoxin that induces chlorosis in sensitive plants by inhibiting chloroplast F₁-ATPase. Its unique structure and biological activity have made it a subject of interest for potential applications, including as a bioherbicide. This technical guide provides a comprehensive overview of the biosynthesis of tentoxin, focusing on the core genetic and enzymatic machinery. We delve into the key enzymes involved, the genetic organization of the biosynthetic gene cluster, and the molecular mechanisms underlying its formation. This guide also presents quantitative data on tentoxin production, detailed experimental protocols for key research techniques, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in mycology, natural product chemistry, and drug development.

The Tentoxin Biosynthetic Pathway: A Non-Ribosomal Approach

Tentoxin is a non-ribosomal peptide, meaning its synthesis is not directed by ribosomes in the way proteins are. Instead, it is assembled by a large, multi-functional enzyme complex known as a non-ribosomal peptide synthetase (NRPS). The biosynthesis of tentoxin in Alternaria alternata is primarily governed by a dedicated gene cluster containing the genes for the core enzymatic machinery.

Key Enzymes in Tentoxin Biosynthesis

The central players in the biosynthesis of tentoxin are a non-ribosomal peptide synthetase designated as TES and a cytochrome P450 enzyme named TES1 .[1] These two enzymes work in concert to assemble the cyclic tetrapeptide from its constituent amino acid precursors.

-

Tentoxin Synthetase (TES): This massive enzyme is the core of the tentoxin assembly line. It is a modular protein, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The TES gene in Alternaria alternata strain ZJ33 has a single open reading frame of 15,486 base pairs, encoding a protein of 5,161 amino acids.[1] The TES protein is predicted to have four modules, corresponding to the four amino acids in tentoxin: glycine, alanine, leucine, and a modified phenylalanine.[1]

-

Cytochrome P450 (TES1): This enzyme is believed to be responsible for the modification of one of the amino acid precursors, likely the dehydration of the phenylalanine residue to form dehydrophenylalanine. The TES1 gene is located adjacent to the TES gene in the genome, suggesting a coordinated role in the biosynthetic pathway.[1][2] The predicted protein consists of 506 amino acids.

The Non-Ribosomal Peptide Synthetase (NRPS) Mechanism

The biosynthesis of tentoxin by the TES enzyme follows the canonical assembly-line logic of NRPSs. Each of the four modules of TES contains a set of catalytic domains that perform specific functions:

-

Adenylation (A) domain: This domain selects the specific amino acid precursor and activates it by converting it to an aminoacyl-adenylate at the expense of ATP.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the phosphopantetheinyl arm of the T domain, a flexible arm that shuttles the growing peptide chain between the different catalytic domains.

-

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module.

-

N-Methyltransferase (MT) domain: The TES enzyme also contains two N-methylation domains, which are responsible for the methylation of the alanine and dehydrophenylalanine residues in the tentoxin structure.

-

Thioesterase (TE) or Condensation-Termination (CT) domain: The final module of the NRPS typically contains a TE or CT domain that is responsible for the release and cyclization of the completed tetrapeptide chain to form the final tentoxin molecule.

Genetic Organization of the Tentoxin Biosynthesis Cluster

The genes responsible for tentoxin biosynthesis, TES and TES1, are located together in a gene cluster in the genome of Alternaria alternata. This co-localization is a common feature of secondary metabolite biosynthetic genes in fungi and facilitates their co-regulation.

Table 1: Genes in the Tentoxin Biosynthetic Cluster of Alternaria alternata ZJ33

| Gene | Size (Open Reading Frame) | Encoded Protein | Predicted Function |

| TES | 15,486 bp | 5,161 amino acids | Non-ribosomal Peptide Synthetase (NRPS) |

| TES1 | 1,521 bp (coding sequence) | 506 amino acids | Cytochrome P450 |

Quantitative Analysis of Tentoxin Production

Table 2: Influence of Culture Conditions on Mycotoxin Production by Alternaria alternata

| Culture Parameter | Condition | Effect on Mycotoxin Production | Reference |

| pH | Acidic (pH 4.0-4.5) | Optimal for mycotoxin production. | |

| pH > 5.5 | Decreased or completely inhibited mycotoxin formation. | ||

| Carbon Source | Glucose, Fructose, Sucrose, Acetate | Supported alternariol (AOH) production in shaken culture. | |

| Acetate | Resulted in the highest AOH production. | ||

| Nitrogen Source | Phenylalanine | Greatly enhanced AOH/alternariol monomethyl ether (AME) production in static culture. | |

| Nitrogen depletion | Appears to be a trigger for mycotoxin production. | ||

| Cultivation | Static | Higher overall mycotoxin production compared to shaken culture. |

Note: The data in this table is for other mycotoxins produced by A. alternata and serves as a general guide for factors that may influence tentoxin production.

Experimental Protocols

Gene Knockout of TES and TES1 via Homologous Recombination

Gene knockout studies have been instrumental in confirming the function of TES and TES1 in tentoxin biosynthesis. The following provides a generalized protocol based on common practices for fungal genetics.

Experimental Workflow for Gene Knockout:

Caption: Workflow for generating and verifying gene knockout mutants.

Methodology:

-

Construction of the Gene Deletion Cassette:

-

Amplify the 5' and 3' flanking regions (typically 1-2 kb) of the target gene (TES or TES1) from A. alternata genomic DNA using high-fidelity DNA polymerase.

-

Amplify a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph), which confers resistance to hygromycin B.

-

Fuse the three fragments (5' flank - hph - 3' flank) together using fusion PCR or Gibson assembly. The resulting linear DNA fragment is the gene deletion cassette.

-

-

Protoplast Preparation and Transformation:

-

Grow A. alternata mycelia in a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Harvest the mycelia and treat with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and driselase) to generate protoplasts.

-

Purify the protoplasts by filtration and osmotic washing.

-

Transform the protoplasts with the gene deletion cassette using a polyethylene glycol (PEG)-mediated method.

-

-

Selection and Purification of Transformants:

-

Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and the selective agent (e.g., hygromycin B).

-

Incubate until transformant colonies appear.

-

Isolate individual colonies and subculture them on selective medium to obtain pure, homokaryotic mutants.

-

-

Verification of Gene Knockout Mutants:

-

PCR analysis: Use primers flanking the target gene and internal to the selectable marker to confirm the correct integration of the deletion cassette via homologous recombination.

-

Southern blot analysis: Digest genomic DNA from the wild-type and mutant strains with a suitable restriction enzyme and probe with a labeled DNA fragment corresponding to the target gene or the selectable marker to confirm the gene replacement event.

-

Phenotypic analysis: Analyze the culture filtrates of the wild-type and mutant strains for the production of tentoxin using HPLC or HPLC-MS/MS. A successful knockout of TES or TES1 will result in the complete abolishment of tentoxin production.

-

Quantification of Tentoxin by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of tentoxin in fungal cultures and other matrices.

Methodology:

-

Sample Preparation:

-

Grow A. alternata in a suitable liquid medium.

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

-

-

HPLC-MS/MS Conditions (Example):

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid) and acetonitrile or methanol.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for tentoxin. For example, the transition from the precursor ion [M+H]⁺ to specific product ions.

-

Table 3: Example HPLC-MS/MS Parameters for Tentoxin Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI+ |

| Precursor Ion (m/z) | 415.2 |

| Product Ions (m/z) | e.g., 142.1, 198.1, 314.2 (example transitions) |

Note: These parameters are illustrative and should be optimized for the specific instrument and application.

Signaling Pathways and Regulation

The regulation of tentoxin biosynthesis is a complex process that is likely influenced by various environmental cues and developmental stages of the fungus. While the specific signaling pathways controlling the expression of the TES and TES1 genes have not been fully elucidated, research on other secondary metabolite biosynthesis in Alternaria suggests the involvement of global regulators that respond to factors such as nutrient availability, oxidative stress, and pH.

Caption: A putative regulatory network for tentoxin biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of tentoxin in Alternaria alternata is a fascinating example of non-ribosomal peptide synthesis. The identification of the TES and TES1 genes has provided a solid foundation for understanding the molecular basis of its production. Future research in this area could focus on several key aspects:

-

Biochemical Characterization: Detailed enzymatic studies of TES and TES1 will provide insights into their catalytic mechanisms, substrate specificities, and reaction kinetics.

-

Regulatory Networks: Elucidating the signaling pathways and transcription factors that control the expression of the tentoxin gene cluster will be crucial for understanding how the fungus regulates its production in response to environmental cues.

-

Heterologous Expression: Expressing the tentoxin biosynthesis pathway in a heterologous host could facilitate the production of tentoxin and its analogs for further study and potential applications.

-

Engineering Novel Analogs: By manipulating the adenylation domains of the TES enzyme, it may be possible to incorporate different amino acids into the tentoxin scaffold, leading to the creation of novel compounds with potentially altered biological activities.

A deeper understanding of the tentoxin biosynthesis pathway not only contributes to our knowledge of fungal secondary metabolism but also opens up new avenues for the development of novel bioactive compounds for applications in agriculture and medicine.

References

In-Depth Technical Guide to Isotopic Purity and Stability of Tentoxin-d3 Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of the Tentoxin-d3 standard, a critical component in quantitative analytical methodologies. This document details the experimental protocols for assessing these quality attributes and presents available data to ensure the accuracy and reliability of research and drug development applications.

Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a crucial parameter, defining the percentage of the deuterated isotopologue (d3) relative to other isotopic variants (d0, d1, d2). High isotopic purity is essential for minimizing interferences and ensuring the accuracy of quantitative analyses, such as those employing liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data

While a detailed certificate of analysis with the complete isotopic distribution for this compound is not publicly available, several suppliers provide a general purity specification. This information is summarized in the table below.

| Parameter | Specification | Source |

| Chemical Purity (HPLC) | >95% | LGC Standards[1] |

| Chemical Purity | >98% | A Chemtek[2] |

Note: The chemical purity determined by HPLC is a measure of the percentage of the compound of interest in a sample, but it does not provide information about the isotopic distribution.

Experimental Protocol for Isotopic Purity Determination by LC-HRMS

The determination of isotopic purity for deuterated standards like this compound is typically performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC).[3][4]

Objective: To determine the isotopic distribution of this compound and confirm its isotopic purity.

Materials:

-

This compound standard

-

Non-deuterated Tentoxin standard (for reference)

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

From the stock solution, prepare a working solution (e.g., 1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.

-

Prepare a similar working solution of the non-deuterated Tentoxin standard for comparison.

-

-

LC-HRMS Analysis:

-

Chromatographic Separation: Employ a suitable reversed-phase column (e.g., C18) to achieve chromatographic separation of Tentoxin from any potential impurities.

-

Mass Spectrometry: Operate the mass spectrometer in high-resolution full-scan mode.

-

Data Acquisition: Acquire data over a mass range that includes the expected m/z values for the protonated molecules of all isotopologues of Tentoxin ([M+H]+ for d0, d1, d2, and d3).

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of each isotopologue.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

-

Stability of this compound Standard

The stability of a deuterated standard is its ability to retain its chemical and isotopic integrity over time under specified storage conditions. Degradation can lead to a decrease in the concentration of the standard and the formation of impurities, compromising the accuracy of analytical measurements.

Stability Considerations

As a cyclic peptide and a mycotoxin, the stability of this compound is influenced by factors such as temperature, light, and the solvent used for storage.[5]

Recommended Storage Conditions

Suppliers of this compound recommend the following storage conditions:

| Supplier | Recommended Storage Temperature |

| LGC Standards | +4°C |

| A Chemtek | -20°C (for solution in acetonitrile) |

| Clinivex | Room temperature, protected from light and moisture, or cold storage (2-8°C or -20°C) for temperature-sensitive materials |

A general recommendation for the long-term storage of mycotoxin standard solutions is at -18°C, which has been shown to maintain the stability of Alternaria toxins for at least 14 months.

Experimental Protocol for Stability Testing

A long-term stability study can be designed to evaluate the stability of this compound under specific conditions.

Objective: To assess the long-term stability of a this compound standard solution.

Materials:

-

This compound standard

-

High-purity solvent (e.g., acetonitrile)

-

Amber glass vials

-

HPLC-UV or LC-MS system

Procedure:

-

Preparation of Stability Samples:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Aliquot the solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

-

-

Storage:

-

Store the vials at the desired temperature conditions (e.g., -20°C, 4°C, and room temperature) and protected from light.

-

-

Analysis at Time Points:

-

At predetermined time intervals (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve a vial from each storage condition.

-

Allow the sample to equilibrate to room temperature.

-

Analyze the concentration of this compound using a validated stability-indicating HPLC-UV or LC-MS method.

-

-

Data Analysis:

-

Compare the concentration of this compound at each time point to the initial concentration (time 0).

-

Calculate the percentage of degradation over time for each storage condition. A variation of less than 3% in absorbance or peak area is often considered an indicator of stability for mycotoxin standards.

-

Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for Isotopic Purity Determination of this compound by LC-HRMS.

Signaling Pathway of Tentoxin Action

Tentoxin's primary mechanism of action is the inhibition of the F1-ATPase in chloroplasts, which is a key enzyme in ATP synthesis.

Caption: Simplified signaling pathway of Tentoxin's inhibitory action on chloroplast F1-ATPase.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. achemtek.com [achemtek.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tentoxin-d3 as a Mycotoxin Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Tentoxin-d3 as an internal standard in the accurate quantification of the mycotoxin Tentoxin. Mycotoxins, toxic secondary metabolites produced by fungi, pose a significant threat to food safety and public health. Accurate detection and quantification are paramount for risk assessment and regulatory compliance. The stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis, with isotopically labeled internal standards like this compound being central to the methodology's success.

Introduction to Tentoxin and the Need for Accurate Quantification

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several species of Alternaria fungi, common plant pathogens that can contaminate a wide range of agricultural commodities. Its presence in food and feed is a growing concern due to its potential phytotoxic and cytotoxic effects. Regulatory bodies worldwide are considering setting maximum permissible levels for Tentoxin and other Alternaria toxins in various foodstuffs. This necessitates the development and validation of highly accurate and reliable analytical methods for their determination.

Analytical challenges in mycotoxin quantification often arise from matrix effects, where components of the sample other than the analyte interfere with the analysis, leading to inaccurate results. The use of an internal standard that closely mimics the chemical and physical properties of the analyte is crucial to compensate for these effects, as well as for variations in sample preparation and instrument response.

The Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. This "spiked" sample is then subjected to extraction, cleanup, and instrumental analysis.

Key advantages of using a stable isotope-labeled internal standard like this compound include:

-

Compensation for Matrix Effects: The internal standard and the native analyte behave almost identically during sample preparation and analysis, meaning any signal suppression or enhancement caused by the sample matrix affects both compounds equally.

-

Correction for Analyte Losses: Any loss of the analyte during extraction, cleanup, or injection is mirrored by a proportional loss of the internal standard.

-

Improved Accuracy and Precision: By calculating the ratio of the signal from the native analyte to the signal from the internal standard, highly accurate and precise quantification can be achieved, irrespective of variations in sample volume or injection volume.

Synthesis and Properties of this compound

This compound is a synthetic form of Tentoxin where three hydrogen atoms have been replaced with deuterium atoms. This is typically achieved during the total synthesis of the molecule by introducing the deuterium labels in a late-stage precursor before the final cyclization step. The resulting this compound has a molecular weight that is three units higher than native Tentoxin, allowing it to be distinguished by a mass spectrometer. Crucially, its chemical and physical properties, including its chromatographic retention time and ionization efficiency, are virtually identical to those of the unlabeled analyte.

Experimental Protocols: A Validated LC-MS/MS Method

The following outlines a typical experimental protocol for the quantification of Tentoxin using this compound as an internal standard, based on established and validated methods.[1][2]

Sample Preparation and Extraction

-

Homogenization: A representative portion of the food sample (e.g., 5 grams of finely ground cereal) is weighed into a centrifuge tube.

-

Spiking: A known amount of this compound internal standard solution is added to the sample.

-

Extraction: An appropriate extraction solvent, often a mixture of acetonitrile and water (e.g., 84:16 v/v), is added to the tube. The mixture is then vigorously shaken or vortexed for a specified period (e.g., 60 minutes) to extract the mycotoxins.

-

Centrifugation: The sample is centrifuged to separate the solid matrix from the liquid extract.

Cleanup using Solid-Phase Extraction (SPE)

To remove interfering matrix components, the extract is typically subjected to a cleanup step. C18-phenyl SPE columns have been shown to be effective for the selective binding of phenyl-containing cyclic peptides like Tentoxin.[1][2]

-

Column Conditioning: The SPE column is conditioned with methanol followed by water.

-

Sample Loading: The supernatant from the extraction step is loaded onto the conditioned SPE column.

-

Washing: The column is washed with a solution (e.g., water/acetonitrile mixture) to remove polar impurities while retaining the analytes.

-

Elution: The analytes (Tentoxin and this compound) are eluted from the column with a suitable solvent, such as acetonitrile.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS system (e.g., mobile phase).

LC-MS/MS Analysis

The reconstituted sample is injected into an LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC): A C18 analytical column is commonly used to separate Tentoxin from other compounds in the extract. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium formate, is employed.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set up to perform selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for both native Tentoxin and this compound are monitored.

Quantitative Data and Method Performance

The use of this compound in SIDA LC-MS/MS methods has demonstrated excellent performance characteristics for the analysis of Tentoxin in various food matrices.

| Parameter | Matrix | Tentoxin | Dihydrotentoxin | Isotentoxin | Reference |

| Limit of Detection (LOD) (µg/kg) | Potato Starch | 0.10 | 0.13 | 0.99 | [1] |

| Tomato Puree | 0.13 | 0.17 | 0.44 | ||

| White Pepper Powder | 0.21 | 0.25 | 0.65 | ||

| Limit of Quantification (LOQ) (µg/kg) | Wheat | 1.40 | - | - | |

| Recovery (%) | Various Matrices | 98 - 115 | 98 - 115 | 98 - 115 | |

| Inter-day Relative Standard Deviation (%) | Various Matrices | < 8.8 | < 8.8 | < 8.8 | |

| Intra-day Relative Standard Deviation (%) | Various Matrices | < 8.8 | < 8.8 | < 8.8 |

Table 1: Performance characteristics of a validated stable isotope dilution LC-MS/MS method for Alternaria toxins using deuterated internal standards.

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes and relationships in the analysis of Tentoxin using this compound.

Caption: Experimental workflow for Tentoxin analysis.

Caption: Principle of Stable Isotope Dilution Analysis.

Conclusion

The use of this compound as an internal standard in stable isotope dilution LC-MS/MS methods represents the state-of-the-art for the accurate and reliable quantification of Tentoxin in complex food matrices. This approach effectively mitigates the challenges posed by matrix effects and analyte loss during sample preparation, leading to highly precise and accurate results. For researchers, scientists, and drug development professionals involved in food safety testing and mycotoxin research, the principles and protocols outlined in this guide provide a solid foundation for the implementation of robust analytical methodologies. The continued availability and application of high-quality isotopically labeled internal standards like this compound will be essential for ensuring the safety of the global food supply.

References

A Comparative Analysis of Tentoxin and Tentoxin-d3: Physicochemical Properties and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tentoxin and its deuterated analog, Tentoxin-d3. It includes a detailed comparison of their key characteristics, experimental methodologies for their analysis, and an exploration of the signaling pathways associated with Tentoxin's biological activity. This document is intended to serve as a valuable resource for professionals engaged in mycotoxin research, herbicide development, and related fields.

Core Physical and Chemical Properties

Tentoxin is a naturally occurring cyclic tetrapeptide produced by several species of the phytopathogenic fungus Alternaria.[1][2][3] Its deuterated isotopologue, this compound, serves as an internal standard for accurate quantification in complex matrices.[4] A summary of their fundamental properties is presented below.

Table 1: Comparison of Physical and Chemical Properties of Tentoxin and this compound

| Property | Tentoxin | This compound |

| Chemical Formula | C₂₂H₃₀N₄O₄[5] | C₂₂H₂₇D₃N₄O₄ |

| Molar Mass | 414.50 g/mol | 417.52 g/mol |

| Monoisotopic Mass | 414.22670545 Da | Not explicitly found |

| Melting Point | 172-175 °C | Not available |

| Appearance | Solid, white to off-white powder | Liquid (in Acetonitrile) |

| Solubility | Soluble in methanol and DMSO (approx. 10 mg/mL) | Soluble in Acetonitrile (100µg/mL) |

| Storage Conditions | -20°C, protect from moisture and strong, direct light | -20°C |

| Purity | ≥95% (HPLC), ≥98% (HPLC), ≥99% | 98+% |

| CAS Number | 28540-82-1 | 28540-82-1 (unlabeled) |

Experimental Protocols and Methodologies

The analysis and quantification of Tentoxin in various samples, such as food and environmental matrices, rely on advanced analytical techniques. Stable isotope dilution using this compound is a key strategy for achieving high accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A stable isotope dilution LC-MS/MS method has been developed for the simultaneous determination of Tentoxin and its derivatives. This method is highly sensitive and selective, making it suitable for trace-level detection in complex samples.

Sample Preparation and Extraction:

-

Solid-Phase Extraction (SPE): A common procedure for sample cleanup and concentration involves the use of SPE cartridges, such as hydrophilic-lipophilic balanced (HLB) or C18-phenyl columns. The C18-phenyl SPE columns offer selective binding for phenyl-containing cyclic peptides like Tentoxin.

-

Solvent Extraction: For liquid samples like fruit beverages, solvent extraction at a specific pH (e.g., pH 3) is an effective initial step. The extract is then typically subjected to SPE for further purification.

Chromatographic Separation:

-

Column: Chromatographic separation is often achieved using a C18 column, such as an Acquity HSS C18 column.

-

Mobile Phase: A typical mobile phase consists of a gradient of methanol and an aqueous solution, such as 0.1 mM ammonium carbonate.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is commonly used, and detection can be performed in both positive and negative ion modes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

A generalized workflow for the LC-MS/MS analysis of Tentoxin is depicted below.

Caption: Generalized workflow for the analysis of Tentoxin using LC-MS/MS.

Biological Activity and Signaling Pathways

Tentoxin is a phytotoxin that induces chlorosis in sensitive plant species. Its primary mechanism of action involves the inhibition of a key enzyme in photosynthesis.

Inhibition of Chloroplast F1-ATPase

The main molecular target of Tentoxin is the F1 part of the chloroplast H+-adenosine triphosphate (ATP)-synthase (CF1). This enzyme is crucial for ATP synthesis during photophosphorylation. Tentoxin acts as an energy transfer inhibitor at the terminal steps of ATP synthesis.

The binding of Tentoxin to the CF1 complex is species-specific. In sensitive plants, the binding of a single molecule of Tentoxin is sufficient to fully inhibit the enzyme. This inhibition disrupts the normal development and function of chloroplasts, leading to the characteristic chlorosis (yellowing of leaf tissue). It has been shown that Tentoxin binds at the interface between the alpha and beta subunits of the F1-ATPase.

The interaction of Tentoxin with CF1-ATPase is complex, with evidence for two binding sites with different affinities: a high-affinity (tight) inhibitory site and a low-affinity (loose) site that can lead to overactivation of the enzyme under certain conditions. The occupancy of the high-affinity site results in an inactive complex.

The signaling pathway illustrating the inhibitory effect of Tentoxin is shown below.

Caption: Signaling pathway of Tentoxin's inhibitory effect on chloroplasts.

Conclusion

Tentoxin and its deuterated analog, this compound, are important molecules in the fields of mycotoxin research and herbicide development. Understanding their distinct physical and chemical properties is crucial for their accurate detection and for elucidating their biological mechanisms. The use of this compound as an internal standard in LC-MS/MS analysis provides a robust methodology for quantification. Further research into the structure-activity relationships of Tentoxin and its interaction with chloroplast F1-ATPase may lead to the development of novel, selective herbicides.

References

- 1. Tentoxin - Wikipedia [en.wikipedia.org]

- 2. Tentoxin, a Chlorosis-Inducing Toxin from Alternaria as a Potential Herbicide | Weed Technology | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of a stable isotope dilution LC-MS/MS method for the Alternaria toxins tentoxin, dihydrotentoxin, and isotentoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tentoxin - Mycotoxin Database [mycocentral.eu]

The Unseen Contaminant: A Technical Guide to Tentoxin and Its Analogs in Agricultural Crops

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the natural occurrence, detection, and biological impact of tentoxin and its analogs in agricultural commodities. This document is intended for researchers, scientists, and drug development professionals working in the fields of mycotoxicology, food safety, and herbicide development.

Executive Summary

Tentoxin, a cyclic tetrapeptide mycotoxin produced by various species of the phytopathogenic fungi Alternaria, poses a significant threat to crop production and food safety. Its selective phytotoxicity, causing chlorosis and growth inhibition in susceptible plant species, has also garnered interest for its potential as a natural herbicide. This technical guide synthesizes the current scientific understanding of the natural occurrence of tentoxin and its analogs in a range of crops, details the analytical methodologies for their detection and quantification, and elucidates the molecular mechanisms underlying their biological activity. Quantitative data are presented in a clear tabular format to facilitate comparative analysis. Furthermore, this guide provides detailed experimental protocols and visual diagrams of key biological pathways and analytical workflows to support further research and development in this critical area.

Natural Occurrence of Tentoxin and Its Analogs

Alternaria species are ubiquitous in the environment and can infect a wide variety of crops, leading to the contamination of food and feed with mycotoxins, including tentoxin. The presence of tentoxin has been documented in numerous agricultural products worldwide.

Cereals

Cereal grains are among the most frequently contaminated commodities. Studies have reported the presence of tentoxin in wheat, barley, and oats. The levels of contamination can vary significantly depending on geographical location, climatic conditions during the growing season, and agricultural practices. For instance, a study on small-grain cereals from the Urals and West Siberia regions of Russia found tentoxin in 90% of the grain samples, with concentrations ranging from 3 to 131 µg/kg[1]. In a three-year study in Slovenia, tentoxin was detected in fewer than 15% of cereal grain samples intended for animal feed[2].

Fruits and Vegetables

A diverse range of fruits and vegetables are susceptible to Alternaria infection and subsequent tentoxin contamination. Tomatoes and tomato-based products are particularly vulnerable. A survey in the Netherlands detected tentoxin in tomato sauces[3]. Other affected crops include apples, citrus fruits, peppers, and melons[4][5].

Oilseeds and Other Commodities

Sunflower seeds and their derived products, such as oil, have also been identified as sources of tentoxin contamination. One study reported tentoxin levels of less than 10 µg/kg in sunflower seed oils. Other commodities where tentoxin has been detected include dried fruits and spices.

Tentoxin Analogs

In addition to tentoxin, naturally occurring and synthetic analogs have been identified. Dihydrotentoxin and isotentoxin are two known natural analogs. Research has also focused on the synthesis of tentoxin analogs to investigate their structure-activity relationships and potential as herbicides.

Quantitative Data Summary

The following tables summarize the reported concentrations of tentoxin in various agricultural commodities. These values are compiled from multiple studies and are presented to provide a comparative overview. It is important to note that contamination levels can be highly variable.

| Commodity | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Cereals | |||

| Wheat | 3.3 | ||

| Barley | - | ||

| Oats | - | ||

| Fruits & Vegetables | |||

| Tomatoes | 0.26 - 5.06 (LOQ) | - | |

| Tomato Sauces | up to 2345 | - | |

| Apple Juice | 0.12 - 1.76 (LOQ) | - | |

| Grapes | - | - | |

| Oilseeds | |||

| Sunflower Seeds | up to 2345 | - | |

| Sunflower Seed Oil | <10 | - | |

| Other | |||

| Dried Figs | up to 2345 | - | |

| Spices & Herbs | - | - |

LOQ: Limit of Quantification. The provided ranges may represent the limits of the analytical methods used in the respective studies.

Experimental Protocols

Accurate and sensitive analytical methods are crucial for the monitoring of tentoxin in food and feed. The most widely used technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

Objective: To extract tentoxin and its analogs from the complex food matrix.

Materials:

-

Homogenized sample (e.g., ground grains, pureed fruits)

-

Extraction solvent (e.g., methanol/water/acetic acid, 85/14/1, v/v/v)

-

Centrifuge tubes (50 mL)

-

Wrist-action shaker or equivalent

-

Centrifuge

Protocol:

-

Weigh 2.00 g of the homogenized test material into a 50 mL centrifuge tube.

-

Add 15 mL of the extraction solvent to solid samples or 14 mL to liquid samples.

-

For isotope dilution methods, add an internal standard solution at this stage.

-

Shake the sample vigorously for 45 minutes at room temperature using a wrist-action shaker.

-

Centrifuge the sample to pellet the solid material.

-

Collect the supernatant for further clean-up and analysis.

Clean-up using Solid Phase Extraction (SPE)

Objective: To remove interfering matrix components from the extract.

Materials:

-

SPE cartridges (e.g., C18)

-

SPE manifold

-

Conditioning solvents (e.g., methanol, water)

-

Elution solvent (e.g., methanol, acetonitrile)

-

Nitrogen evaporator

Protocol:

-

Condition the SPE cartridge by passing methanol followed by water.

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with a weak solvent to remove polar interferences.

-

Elute the analytes of interest with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate, detect, and quantify tentoxin and its analogs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Typical LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient Elution: A programmed gradient from a lower to a higher percentage of Mobile Phase B.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Typical MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor and Product Ions: Specific precursor-to-product ion transitions for tentoxin and its analogs are monitored for quantification and confirmation. For tentoxin, a common transition is m/z 415 -> 140.

Signaling Pathways and Mechanism of Action

Tentoxin exerts its phytotoxic effects primarily by targeting the chloroplast F1-ATPase (CF1), a key enzyme in photosynthesis responsible for ATP synthesis.

Inhibition of Chloroplast F1-ATPase

Tentoxin acts as a non-competitive inhibitor of CF1. It binds to a specific site at the interface of the α and β subunits of the F1 complex. This binding event induces a conformational change in the enzyme, which traps ADP in the catalytic site and prevents the binding of inorganic phosphate (Pi). Consequently, the catalytic cycle of ATP synthesis is blocked, leading to a depletion of ATP in the chloroplast. This energy deficit results in the characteristic chlorosis observed in sensitive plants.

Experimental Workflow for Tentoxin Analysis

The following diagram illustrates a typical workflow for the analysis of tentoxin in crop samples, from sample collection to data analysis.

Conclusion and Future Perspectives

The presence of tentoxin and its analogs in a variety of agricultural crops highlights the need for continued monitoring and research to ensure food and feed safety. The development of robust and sensitive analytical methods, such as LC-MS/MS, is essential for accurate risk assessment. Furthermore, a deeper understanding of the molecular mechanisms of tentoxin's phytotoxicity can pave the way for the development of novel, target-specific herbicides. Future research should focus on expanding the surveillance of tentoxin and its analogs in a wider range of commodities, investigating the factors that influence their formation, and exploring the potential for synergistic toxic effects with other mycotoxins. For drug development professionals, the unique mode of action of tentoxin on a crucial enzyme offers a potential scaffold for the design of new bioactive molecules.

References

- 1. Natural Occurrence of Alternaria Fungi and Associated Mycotoxins in Small-Grain Cereals from The Urals and West Siberia Regions of Russia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Alternaria and Other Toxins in Cereal Grains Intended for Animal Feeding Collected in Slovenia: A Three-Year Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.wur.nl [research.wur.nl]

- 4. ingenieria-analitica.com [ingenieria-analitica.com]

- 5. Contamination, Detection and Control of Mycotoxins in Fruits and Vegetables [mdpi.com]

An In-Depth Technical Guide to the Interpretation of NMR and Mass Spectrometry Data of Tentoxin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Tentoxin-d3. This deuterated analog of Tentoxin, a cyclic tetrapeptide produced by fungi of the Alternaria genus, serves as a crucial internal standard for accurate quantification in complex matrices. This document outlines the detailed experimental protocols for acquiring NMR and MS data and presents the quantitative data in a clear, tabular format. Furthermore, a visual representation of the analytical workflow is provided to facilitate a deeper understanding of its application.

Mass Spectrometry Analysis of this compound

Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of mycotoxins. This compound is employed as an internal standard in this methodology to correct for matrix effects and variations in sample preparation and instrument response.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry parameters for the analysis of Tentoxin and its deuterated internal standard, this compound. This data is essential for setting up a selective and sensitive LC-MS/MS method.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Tentoxin | 415.2 | 184.1 | 284.2 |

| This compound | 418.2 | 187.1 | 287.2 |

Experimental Protocol for LC-MS/MS Analysis

The following protocol is a typical method for the quantification of Tentoxin using this compound as an internal standard.

Sample Preparation:

-

Extraction: A known weight of the homogenized sample is extracted with a suitable solvent mixture, such as acetonitrile/water/acetic acid (79/20/1, v/v/v).

-

Internal Standard Spiking: A precise volume of the this compound internal standard solution is added to the sample extract at the beginning of the extraction process to ensure accurate correction for any losses during sample preparation.

-

Cleanup: The extract is purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components. The cartridge is conditioned with methanol and water, the sample is loaded, washed with a low-percentage organic solvent, and the analytes are eluted with a higher-percentage organic solvent.

-

Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography: An HPLC or UHPLC system equipped with a C18 reversed-phase column is used for the separation of Tentoxin from other matrix components. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium formate, is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection and quantification. The instrument is set to multiple reaction monitoring (MRM) mode, using the precursor and product ion transitions listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

While detailed NMR data for this compound is not extensively published, the following represents the expected ¹H and ¹³C NMR chemical shifts for the non-deuterated Tentoxin, which would be very similar for the deuterated analog, with the exception of the signals corresponding to the deuterated positions. The deuteration in this compound occurs at the N-methyl group of the alanine residue.

Predicted ¹H and ¹³C NMR Data for Tentoxin

The following tables provide the predicted chemical shifts for the core structure of Tentoxin. In this compound, the signal for the N-CH₃ of the alanine residue would be absent in the ¹H NMR spectrum and would show a characteristic multiplet in the ¹³C NMR spectrum due to C-D coupling.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Chemical Shift (ppm) |

| Leu α-CH | ~4.5 |

| Leu β-CH₂ | ~1.7 |

| Leu γ-CH | ~1.6 |

| Leu δ-CH₃ | ~0.9 |

| Ala α-CH | ~5.0 |

| Ala β-CH₃ | ~1.4 |

| Gly α-CH₂ | ~3.9, ~4.2 |

| Phe β-CH | ~6.5 |

| Phe aromatic CH | ~7.2-7.4 |

| N-CH₃ (Ala) | ~3.0 |

| N-CH₃ (Phe) | ~3.1 |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| Leu C=O | ~172 |

| Leu Cα | ~53 |

| Leu Cβ | ~41 |

| Leu Cγ | ~25 |

| Leu Cδ | ~22, ~23 |

| Ala C=O | ~173 |

| Ala Cα | ~50 |

| Ala Cβ | ~18 |

| Gly C=O | ~170 |

| Gly Cα | ~43 |

| Phe C=O | ~168 |

| Phe Cα | ~130 |

| Phe Cβ | ~129 |

| Phe aromatic C | ~128-135 |

| N-CH₃ (Ala) | ~30 |

| N-CH₃ (Phe) | ~32 |

Experimental Protocol for NMR Analysis

Sample Preparation:

-

A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

NMR Instrumentation and Parameters:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard pulse sequences are used for acquiring one-dimensional ¹H and ¹³C spectra.

-

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.

Workflow for Quantitative Analysis using this compound

The following diagram illustrates the typical workflow for the quantification of Tentoxin in a sample using this compound as an internal standard.

Caption: Workflow for Tentoxin quantification using this compound.

This in-depth guide provides the essential information for researchers and professionals working with this compound. The presented data and protocols are fundamental for the development and validation of robust analytical methods for the accurate quantification of Tentoxin in various matrices. The use of deuterated internal standards like this compound is paramount for achieving high-quality and reliable analytical results in the field of mycotoxin analysis.

Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Fragmentation of Tentoxin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Tentoxin-d3, a triply deuterated internal standard crucial for the accurate quantification of the mycotoxin Tentoxin. Understanding the fragmentation behavior of this cyclic tetrapeptide is fundamental for developing robust and reliable analytical methods in food safety, environmental monitoring, and toxicological research. While cyclic peptides are known for their stability and often exhibit limited fragmentation, this guide consolidates available data and theoretical principles to elucidate the fragmentation pathways of this compound.

Core Fragmentation Data of this compound

The mass spectrometric analysis of this compound, particularly using tandem mass spectrometry (MS/MS), is centered on specific and reproducible fragmentation patterns essential for its use in stable isotope dilution assays. The primary application involves Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the sensitive and selective detection of mycotoxins.[1][2][3]

The table below summarizes the key quantitative data for the MS/MS analysis of this compound. This data is critical for setting up Multiple Reaction Monitoring (MRM) experiments for quantification.

| Parameter | Value | Description |

| Precursor Ion (Q1) | m/z 418.2 | The [M+H]⁺ ion of this compound. The three deuterium atoms increase the mass by 3 Da compared to native Tentoxin (m/z 415.2). |

| Product Ion (Q3) - Quantifier | m/z 199.1 | A major, stable fragment ion used for quantification due to its high abundance and specificity. |

| Product Ion (Q3) - Qualifier | m/z 171.1 | A secondary fragment ion used for confirmation of the analyte's identity. |

| Collision Energy (CE) | Variable | Optimized based on the specific mass spectrometer used. Typically ranges from 15-35 eV. |

Proposed Fragmentation Pathway of this compound